![molecular formula C12H8ClF4N3O B458041 4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide](/img/structure/B458041.png)
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide
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Overview
Description
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide is an aromatic amide.
Scientific Research Applications
Transcription Factor Inhibition
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide has been studied for its ability to inhibit transcription factors like NF-kappaB and AP-1. Research shows that modifying the pyrimidine portion of this compound can influence its effectiveness and bioavailability, with specific substitutions at various positions affecting its activity and gastrointestinal permeability (Palanki et al., 2000).
Role in Cancer Treatment
This compound has been identified as a potential inhibitor of Aurora A kinase, indicating its potential use in cancer treatment. The structure and pharmacological properties of related compounds suggest their utility in addressing various types of cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Chemical Properties
The synthesis process of similar compounds, including steps like nitration, reduction, and oxidation, is crucial for developing effective herbicides and other applications. These processes are detailed in studies focusing on the creation of intermediates and final products, showcasing the compound's versatility and potential in various scientific fields (Zhou Yu, 2002).
Herbicidal Activity
Studies have also been conducted on the herbicidal properties of derivatives of this compound. Synthesis methods leading to products with high bioactivity against weeds have been explored, indicating the compound's potential use in agricultural applications (Yuhan Zhou et al., 2010).
Antimicrobial Properties
Research into the antimicrobial activity of derivatives of 4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide has shown promise. The synthesis of various derivatives and their subsequent testing against bacterial and fungal strains indicate the compound's potential in the development of new antimicrobial agents (B. Mistry et al., 2016).
Crystal Structure Analysis
Crystal structure determination plays a vital role in understanding the properties of this compound and its derivatives. Studies have been conducted to analyze the molecular structure and interactions, which are essential for designing effective pharmaceuticals and other chemical products (H. Bonacorso et al., 2003).
properties
Product Name |
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide |
---|---|
Molecular Formula |
C12H8ClF4N3O |
Molecular Weight |
321.66g/mol |
IUPAC Name |
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H8ClF4N3O/c1-20-10(7(13)5-18-20)11(21)19-9-4-6(12(15,16)17)2-3-8(9)14/h2-5H,1H3,(H,19,21) |
InChI Key |
FDZQQPMIHMLKKM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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